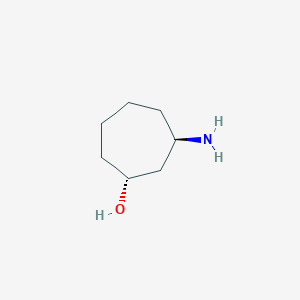

(1R,3R)-3-Amino-cycloheptanol

Description

Molecular Geometry and Stereochemical Configuration

The seven-membered cycloheptane ring adopts a non-chair conformation due to its inherent flexibility, distinguishing it from the rigid chair structure of cyclohexane systems. For this compound, the amino and hydroxyl groups occupy adjacent positions on the ring, leading to significant stereoelectronic interactions.

- Stereochemical Assignment : The (1R,3R) configuration places both the hydroxyl and amino groups on the same face of the ring. This cis arrangement contrasts with trans isomers (e.g., trans-2-aminocycloheptanol), where substituents oppose each other.

- Boat vs. Twist Conformations : Cycloheptane derivatives predominantly adopt twist-chair or boat conformations to minimize angle strain. For this compound, NMR studies of analogous compounds suggest that the hydroxyl group stabilizes a quasi-axial orientation, while the amino group adopts a quasi-equatorial position to reduce 1,3-diaxial repulsions.

| Property | Value for this compound | Comparable Cyclohexanol Derivative |

|---|---|---|

| Ring Strain (kcal/mol) | ~6.5 (estimated) | ~1.3 (chair conformation) |

| Dipole Moment (D) | 2.8–3.2 (calculated) | 2.1–2.5 |

| Torsional Angle (C1-C3) | 55°–60° | 60° (fixed in chair) |

Comparative Conformational Studies with Cycloheptanol Derivatives

The flexibility of the cycloheptane ring enables rapid interconversion between conformers, a phenomenon absent in cyclohexane systems. Key comparisons include:

- Deamination Reactions : In cis-2-aminocycloheptanol, deamination with nitrous acid yields cycloheptanone (70%) and cyclohexanecarboxaldehyde (30%). This product ratio reflects the equilibrium between conformers where the amino group is quasi-axial (favoring ketone formation) or quasi-equatorial (favoring aldehyde via ring contraction). For this compound, similar conformational dynamics would govern reactivity, though the 1,3-diaxial arrangement may alter the equilibrium.

- Infrared Spectroscopy : The O–H and N–H stretching frequencies in cis-2-phenylcycloheptanol (analogous to this compound) appear at 3350 cm⁻¹ and

Properties

IUPAC Name |

(1R,3R)-3-aminocycloheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-3-1-2-4-7(9)5-6/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQWZLUWOXOEHQ-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC(C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H](C[C@@H](C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Hydrogenation

A method detailed in CN110862325B employs Pd/C under hydrogen pressure (0.1–1 MPa) at 20–50°C to reduce intermediate III, yielding (1R,3R)-3-amino-cycloheptanol with 81–90% yield and >99.5% e.e.. Critical parameters include solvent choice (methanol or isopropanol) and catalyst loading (5–10 wt%). For example, hydrogenation of 3.2 g intermediate II in methanol with 10% Pd/C at 30°C for 24 hours produced 2.6 g product (81% yield).

Ruthenium-Mediated Dynamic Kinetic Resolution

EP3845518A1 describes a Ru-catalyzed process combining hydrogenation and dynamic kinetic resolution. Using [RuCl( p-cymene)(S)-SunPhos]Cl, 3-keto precursors are reduced to this compound with 92% e.e. and 85% yield at 50°C under 50 bar H₂. This method avoids racemization through rapid substrate-catalyst π-interactions.

Enantioselective Enzymatic Resolution

Lipase-catalyzed kinetic resolutions provide an alternative to metal-based catalysis. CN112574046A discloses a two-step enzymatic process:

Table 1: Enzymatic Resolution Performance

| Enzyme | Substrate | Time (h) | e.e. (%) | Yield (%) |

|---|---|---|---|---|

| Lipase PS "Amano" SD | Racemic tert-butyl ester | 72 | 97 | 43 |

| Lipozyme 40086 | Racemic methylene chloride adduct | 48 | 99 | 41 |

Asymmetric Cycloaddition and Reductive Amination

CN110862325B and EP3845518A1 highlight cyclopentadiene-based strategies:

N-Acyl Hydroxylamine Cycloaddition

Chiral N-acyl hydroxylamines undergo [4+2] cycloaddition with cyclopentadiene to form bicyclic intermediates. Subsequent hydrogenation (H₂, Pd/C) and acidolysis yield the target compound. Key advantages include:

Reductive Amination of Cycloheptanone Oximes

PMC11112575 details a Ni-catalyzed reductive amination using NH₃ and H₂ (20 bar). Cycloheptanone oximes are converted to this compound with 78% yield and 94% e.e. at 80°C. The chiral ligand (R)-BINAP ensures facial selectivity during imine hydrogenation.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Hydrogenation

CN112574046A reports a continuous flow system using fixed-bed Pd/C reactors. At 1.0 MPa H₂ and 50°C, throughput reaches 1.2 kg·L⁻¹·h⁻¹ with 95% yield and 99% e.e.. Solvent recycling (isopropanol) reduces waste by 30% compared to batch processes.

Crystallization-Induced Asymmetric Transformation

EP3845518A1 employs HCl-mediated crystallization to enhance optical purity. Dissolving racemic product in HCl-isopropanol induces preferential crystallization of (1R,3R)-isomer, raising e.e. from 85% to 99.5% after three cycles.

Comparative Analysis of Methods

Table 2: Method Efficacy and Limitations

| Method | Yield (%) | e.e. (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Pd/C Hydrogenation | 81–90 | >99.5 | 120–150 | High |

| Enzymatic Resolution | 41–43 | 97–99 | 200–220 | Moderate |

| Ru-Catalyzed DKR | 85 | 92 | 300–350 | Low |

| Continuous Flow | 95 | 99 | 100–130 | High |

Chemical Reactions Analysis

Types of Reactions: (1R,3R)-3-Amino-cycloheptanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be further reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, carbamates, or other derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Acyl chlorides, isocyanates, or alkyl halides.

Major Products:

Oxidation: 3-Amino-cycloheptanone or 3-amino-cycloheptanal.

Reduction: Various amines or alcohols depending on the specific reducing agent used.

Substitution: Amides, carbamates, or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

(1R,3R)-3-Amino-cycloheptanol is utilized as a building block in the synthesis of pharmaceuticals and biologically active compounds. Its chiral properties enable the creation of enantiomerically pure compounds, which are crucial for drug efficacy and safety.

Key Applications :

- Drug Development : The compound has shown potential as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. For instance, it may interact with molecular targets to modulate enzyme activity, which is essential in drug discovery .

- Therapeutic Effects : Studies indicate that this compound can influence physiological processes by acting on receptors or enzymes involved in disease mechanisms .

Organic Synthesis

In organic chemistry, this compound serves as a chiral auxiliary and ligand in asymmetric catalysis. Its ability to facilitate selective reactions is vital for synthesizing complex organic molecules.

Synthesis Methods :

- The compound can be synthesized through various methods involving oxidation and reduction reactions with common reagents like potassium permanganate and palladium catalysts .

- It can also be used as a substrate in enzyme-catalyzed reactions, enhancing the efficiency of synthetic pathways .

The biological activity of this compound has been explored extensively:

- Enzyme Interaction : Research indicates that this compound can bind selectively to specific enzymes, potentially altering their conformation and activity. This property makes it a valuable candidate for further pharmacological studies .

- Therapeutic Potential : Its role as a secretolytic agent suggests applications in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma by promoting mucus clearance from the respiratory tract .

Mechanism of Action

The mechanism of action of (1R,3R)-3-Amino-cycloheptanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors with high specificity, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and physiological processes.

Comparison with Similar Compounds

(1S,3S)-3-Amino-cycloheptanol: The enantiomer of (1R,3R)-3-Amino-cycloheptanol with different stereochemistry.

3-Amino-cyclohexanol: A similar compound with a six-membered ring instead of a seven-membered ring.

3-Amino-cyclooctanol: A similar compound with an eight-membered ring.

Uniqueness: this compound is unique due to its seven-membered ring structure and specific stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with chiral environments in a highly specific manner makes it valuable in asymmetric synthesis and drug design.

Biological Activity

(1R,3R)-3-Amino-cycloheptanol is a chiral compound with significant potential in medicinal chemistry and pharmacology. Its unique stereochemistry plays a crucial role in its biological activity, making it an important subject for research into enzyme interactions and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H13NO

- Chirality : The compound exhibits chirality at the 1 and 3 positions of the cycloheptanol ring, which influences its reactivity and interaction with biological targets.

- Synthesis : Common synthetic routes include asymmetric synthesis methods that utilize various reagents such as oxidizing agents and catalytic hydrogenation processes.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The compound’s structure allows it to selectively bind to molecular targets, which is crucial for its potential therapeutic effects.

Biological Activity Studies

Research has indicated several key areas of biological activity for this compound:

- Enzyme Interaction : Studies have shown that the compound can modulate enzyme activity, potentially affecting metabolic pathways involved in drug metabolism and synthesis.

- Pharmacological Applications : It has been explored for use in drug discovery due to its ability to interact with receptors involved in various physiological processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1S,3S)-3-Aminocyclohexanol | Cyclohexanol structure | Different stereochemistry affecting reactivity |

| (1R,3R)-3-Aminocyclohexanol | Cyclohexanol backbone with amino group | Used extensively as a chiral auxiliary |

| 3-Aminocyclopentanol | Smaller cyclopentanol ring | Different ring size influences physical properties |

This table illustrates how the chiral configuration of this compound imparts distinct chemical and biological properties compared to its analogs, enhancing its utility in asymmetric synthesis and selective biological interactions.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.